(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H21NO2S2 and its molecular weight is 347.49. The purity is usually 95%.
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Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs)
One study discusses the discovery and synthesis of a class of compounds, including SERMs, which show estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterus. This involves structural modifications to enhance estrogen antagonist potency, potentially involving similar structural analogs to the specified compound (Palkowitz et al., 1997).
Crystal and Molecular Structure Analysis
Another research focuses on the crystal and molecular structure analysis of compounds structurally related to "(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone." These studies highlight the importance of such compounds in understanding intermolecular interactions and molecular geometry, which is crucial for designing compounds with desired biological activities (Lakshminarayana et al., 2009).
G Protein-Coupled Receptor (GPR7) Antagonists
Research on G protein-coupled receptor NPBWR1 (GPR7) antagonists reported the synthesis and evaluation of small molecule antagonists. These compounds, which may include structural analogs of the specified compound, are investigated for their potential in treating conditions associated with GPR7 (Romero et al., 2012).
Antimicrobial Active New Molecular Entities
A study on the synthesis of antimicrobial active new molecular entities discusses creating derivatives with potential microbial activities. These compounds, including derivatives structurally similar to the specified compound, show the promise of novel antimicrobial agents (Ramudu et al., 2017).
Isomorphous Structures and Steric Effects
Further research into isomorphous methyl- and chloro-substituted small heterocyclic analogs, including compounds similar to "this compound," explores their obeyance to the chlorine-methyl exchange rule. This study provides insights into molecular structure alterations and their effects on compound properties (Swamy et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to target central nervous system (cns) receptors .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly cns receptors, leading to changes in cellular activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have been known to exhibit good bioavailability .
Result of Action
Similar compounds have been known to exhibit a range of effects, including anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities .
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-15-4-6-16(7-5-15)23-13-14-8-10-19(11-9-14)18(20)17-3-2-12-22-17/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVNVKCKUWFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.